Cas no 7633-56-9 (1H-Indol-1-amine, 2,3-dihydro-)

1H-Indol-1-amine, 2,3-dihydro-, is a heterocyclic organic compound featuring an indole core structure with a reduced 2,3-dihydro scaffold and an amine substituent at the 1-position. This intermediate is valuable in synthetic organic chemistry, particularly in the preparation of indole-derived pharmaceuticals and bioactive molecules. Its saturated pyrrole ring enhances stability compared to fully aromatic indoles, while the reactive amine group allows for further functionalization. The compound is commonly utilized in medicinal chemistry research for developing serotonin receptor modulators and other neurologically active agents. Its structural versatility makes it a useful building block for constructing complex nitrogen-containing heterocycles with potential therapeutic applications.
1H-Indol-1-amine, 2,3-dihydro- structure
7633-56-9 structure
Product Name:1H-Indol-1-amine, 2,3-dihydro-
CAS No:7633-56-9
MF:C8H10N2
MW:134.178401470184
CID:537984
PubChem ID:2760932
Update Time:2025-10-28

1H-Indol-1-amine, 2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-1-amine, 2,3-dihydro-
    • 1-AMINOINDOLINE
    • 2,3-dihydroindol-1-amine
    • 1-amino-2,3-dihydroindole
    • 2,3-dihydro-1H-indol-1-yl-amine
    • 2,3-dihydro-indol-1-ylamine
    • amino-indoline
    • azaindoline
    • INDOLIN-1-AMINE
    • N-aminoindoline
    • 7633-56-9
    • WLFGGJFWKXTOGJ-UHFFFAOYSA-N
    • aminoindoline
    • 2,3-DIHYDRO-1H-INDOL-1-AMINE
    • DTXSID80375420
    • EN300-7275153
    • MB03088
    • AKOS003582834
    • 1-indolinamine
    • N-amino-indoline
    • SCHEMBL112247
    • CS-0455607
    • Inchi: 1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2
    • InChI Key: WLFGGJFWKXTOGJ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2CC1)N

Computed Properties

  • Exact Mass: 134.08400
  • Monoisotopic Mass: 134.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26000
  • LogP: 1.68810

1H-Indol-1-amine, 2,3-dihydro- Pricemore >>

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